![molecular formula C22H17ClN2 B8508319 1-[(3-chlorophenyl)-diphenylmethyl]imidazole CAS No. 23593-76-2](/img/structure/B8508319.png)
1-[(3-chlorophenyl)-diphenylmethyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-chlorophenyl)-diphenylmethyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group and two diphenyl groups attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole typically involves the reaction of 3-chlorobenzyl chloride with diphenylmethanol in the presence of a base, followed by cyclization with imidazole. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-chlorophenyl)-diphenylmethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(3-chlorophenyl)-diphenylmethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
1-[(3-chlorophenyl)-diphenylmethyl]imidazole can be compared with other imidazole derivatives, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-[(3-Bromophenyl)(diphenyl)methyl]-1H-imidazole: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)(phenyl)methyl]-1H-imidazole: Similar structure but with only one phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
23593-76-2 |
|---|---|
Molekularformel |
C22H17ClN2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-13-7-12-20(16-21)22(25-15-14-24-17-25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H |
InChI-Schlüssel |
QGCQRZWXVPJNLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
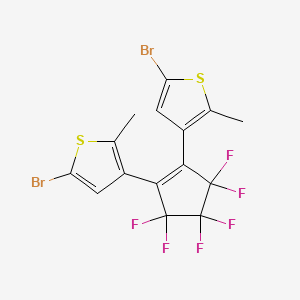
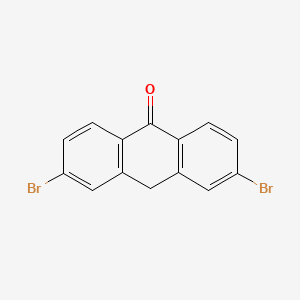
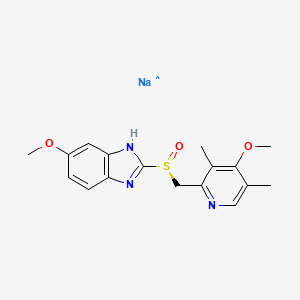
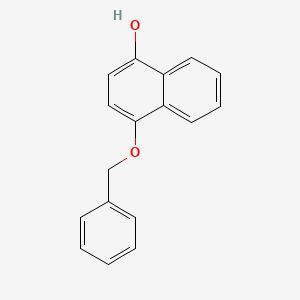
![4-[4-(4-Fluorophenyl)piperazin-1-YL]butanamide](/img/structure/B8508250.png)
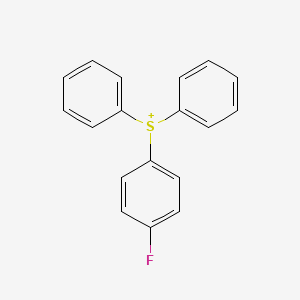
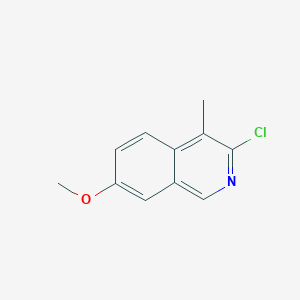
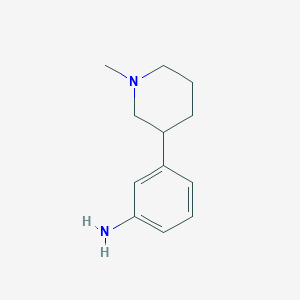

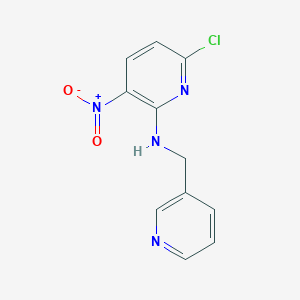

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)
![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)
